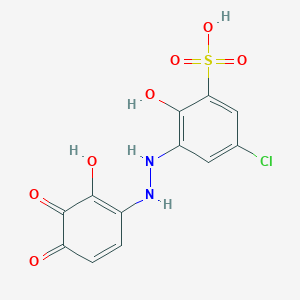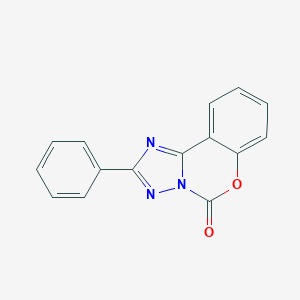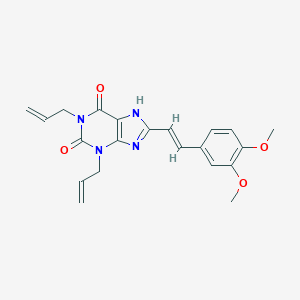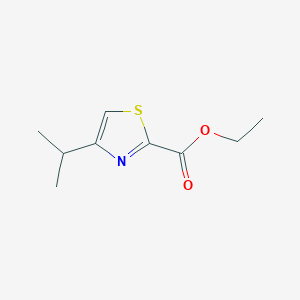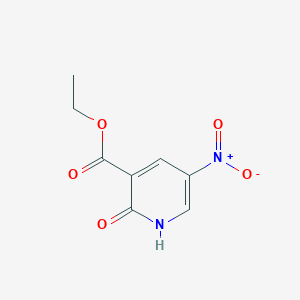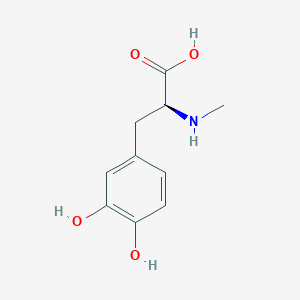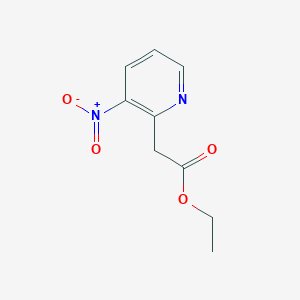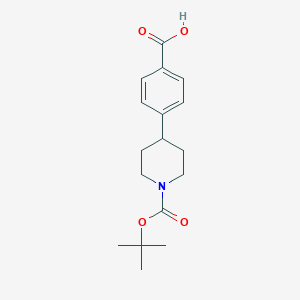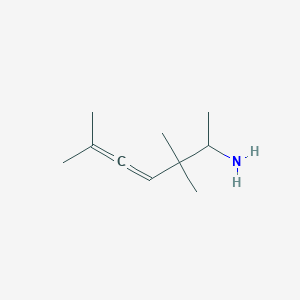
3,3,6-Trimethylhepta-4,5-dien-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-Trimethylhepta-4,5-dien-2-amine is a chemical compound that is commonly used in scientific research. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamine derivatives. DMMDA-2 is a potent psychoactive compound that has been found to have a wide range of biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. DMMDA-2 has been found to have a high affinity for the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to have some affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemische Und Physiologische Effekte
DMMDA-2 has been found to have a wide range of biochemical and physiological effects. In animal studies, DMMDA-2 has been found to increase locomotor activity and induce hyperthermia. DMMDA-2 has also been found to alter the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which means that it can reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMDA-2 in lab experiments is that it is a potent and selective psychoactive compound that can be used to study the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which can be useful in studies on pain management. However, one limitation of using DMMDA-2 in lab experiments is that it is a potent psychoactive compound that can be dangerous if not handled properly. Therefore, researchers must take appropriate safety precautions when working with DMMDA-2.
Zukünftige Richtungen
There are a number of future directions for research on DMMDA-2. One area of interest is the development of new psychoactive compounds that are based on the structure of DMMDA-2. Another area of interest is the investigation of the biochemical and physiological effects of DMMDA-2 in humans. Additionally, there is a need for further research on the safety and toxicity of DMMDA-2, as well as on its potential therapeutic applications. Overall, DMMDA-2 is a promising compound that has the potential to contribute to a better understanding of the central nervous system and the development of new drugs for various disorders.
Synthesemethoden
The synthesis of DMMDA-2 involves the condensation of 2,5-dimethoxyphenethylamine with 3,4-dimethyl-2-butanone. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in a variety of scientific research applications, including studies on the central nervous system, pharmacology, and toxicology. DMMDA-2 has been found to have potent psychoactive effects, and it has been used as a model compound for studying the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been used in studies on the mechanism of action of psychoactive compounds, as well as in investigations of the biochemical and physiological effects of these compounds.
Eigenschaften
CAS-Nummer |
155904-86-2 |
|---|---|
Produktname |
3,3,6-Trimethylhepta-4,5-dien-2-amine |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-8(2)6-7-10(4,5)9(3)11/h7,9H,11H2,1-5H3 |
InChI-Schlüssel |
MNQMQIAZUOKEHA-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C=C=C(C)C)N |
Kanonische SMILES |
CC(C(C)(C)C=C=C(C)C)N |
Synonyme |
4,5-Heptadien-2-amine, 3,3,6-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
